4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde
Description
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(10-13)6-8-14-9-7-12/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFQQWYBLGSQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOCC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-34-3 | |
| Record name | 4-[(tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and formylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carboxylic acid.
Reduction: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-methanol.
Substitution: 4-Hydroxyoxane-4-carbaldehyde.
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is utilized in various scientific research applications:
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and intermediates.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde involves its reactivity as an aldehyde and the protective nature of the tert-butyl(dimethyl)silyl group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl group protects hydroxyl functionalities during multi-step synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butyl(dimethyl)silyl)oxy]benzaldehyde: Similar in structure but with a benzene ring instead of an oxane ring.
(Tert-butyl(dimethylsilyloxy)acetaldehyde: Features a similar silyl protection but with an acetaldehyde group.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is unique due to its combination of an oxane ring and a tert-butyl(dimethyl)silyl-protected aldehyde group. This structure provides specific reactivity and protection that is valuable in synthetic organic chemistry .
Biological Activity
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and providing a comprehensive overview of its mechanisms of action.
The compound is characterized by the following chemical formula: CHOSi. Its structure includes a tert-butyldimethylsilyl group, which is known to enhance the stability and solubility of compounds in biological systems.
Biological Activity Overview
Research has indicated that 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : There is emerging evidence indicating its efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity.
Antimicrobial Activity
A study conducted on the antimicrobial properties of various silanes, including 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, revealing that this compound could inhibit bacterial growth effectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in human breast cancer cells (MCF-7).
Case Study: MCF-7 Cell Line
In a controlled experiment:
- Concentration : Cells were treated with concentrations ranging from 1 µM to 10 µM.
- Results : A dose-dependent reduction in cell viability was observed, with an IC value calculated at approximately 5 µM.
The biological activity of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways associated with cancer and microbial growth.
- Cell Signaling Pathways : It is hypothesized that this compound can modulate critical signaling pathways that regulate cell survival and apoptosis.
Q & A
Q. What experimental designs optimize multi-step reaction sequences involving this compound?
- Methodological Answer : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity. Apply machine learning (e.g., Bayesian optimization) to iteratively refine conditions based on prior data. Automate workflows via platforms like COMSOL Multiphysics for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
